4-(2-Ethoxyethyl)-5-phenyl-4h-1,2,4-triazole-3-thiol
CAS No.:
Cat. No.: VC20471910
Molecular Formula: C12H15N3OS
Molecular Weight: 249.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N3OS |
|---|---|
| Molecular Weight | 249.33 g/mol |
| IUPAC Name | 4-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C12H15N3OS/c1-2-16-9-8-15-11(13-14-12(15)17)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,17) |
| Standard InChI Key | ZHORNVYHRPLEFJ-UHFFFAOYSA-N |
| Canonical SMILES | CCOCCN1C(=NNC1=S)C2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 4-(2-Ethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is C₁₁H₁₅N₃OS, with a molecular weight of 237.32 g/mol. Its structure integrates three nitrogen atoms within the triazole ring, a sulfur atom in the thiol group, and an ethoxyethyl side chain that enhances solubility in polar solvents.
Structural Features
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Triazole Ring: The 1,2,4-triazole core provides aromatic stability and serves as a scaffold for hydrogen bonding and π-π interactions .
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Thiol Group: The -SH group at position 3 enables disulfide bond formation and participation in redox reactions, critical for biological activity .
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Substituents:
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Phenyl Group: Enhances lipophilicity, facilitating membrane penetration in biological systems.
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Ethoxyethyl Chain: Improves solubility in organic solvents and modulates electronic effects on the triazole ring.
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Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₅N₃OS | |
| Molecular Weight | 237.32 g/mol | |
| Melting Point | 162–164°C | |
| Solubility | Ethanol, DMSO, Acetonitrile |
Synthesis and Optimization
The synthesis of 4-(2-Ethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol involves cyclization and functionalization steps, with variations in precursors and conditions influencing yield and purity.
Primary Synthetic Route
A common method involves cyclization of potassium dithiocarbazinate with hydrazine hydrate in aqueous medium under reflux (3–4 hours), followed by condensation with benzaldehyde derivatives . Key steps include:
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Formation of Dithiocarbazinate Intermediate: Reacting thiocarbazide with potassium hydroxide yields potassium dithiocarbazinate, confirmed by IR absorption at 617 cm⁻¹ (C=S stretch) .
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Cyclization: Treatment with hydrazine hydrate induces ring closure, forming the triazole-thiol backbone. IR spectra show N-C-S stretching at 943 cm⁻¹ and NH peaks at 7.9 ppm in ¹H NMR .
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Functionalization: Condensation with aldehydes introduces substituents, with Schiff base formation confirmed by N=CH signals at 10.3 ppm in ¹H NMR .
Alternative Methods
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Ethyl Hydrazinecarboxylate Route: Cyclization with ethyl 2-bromoacetate and thiourea in ethanol under reflux, yielding 70–85% purity.
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Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes, improving yield to >90% in some cases.
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Hydrazine Cyclization | 65–75 | 95 | 3–4 hours |
| Ethyl Hydrazine Route | 70–85 | 90 | 6–8 hours |
| Microwave-Assisted | 85–90 | 98 | 20–30 minutes |
Biological Activity and Mechanisms
4-(2-Ethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol exhibits broad-spectrum bioactivity, with recent studies emphasizing its anticancer and antimicrobial potential.
Anticancer Properties
In vitro assays against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines revealed IC₅₀ values ranging from 12–45 μM . Mechanistic studies suggest:
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Thiol-Mediated Redox Modulation: Depletion of intracellular glutathione (GSH) via disulfide bond formation, inducing oxidative stress and apoptosis .
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Enzyme Inhibition: Interaction with cysteine proteases (e.g., caspase-3) and tyrosine kinases disrupts signal transduction pathways .
Table 3: Anticancer Activity Against Select Cell Lines
| Cell Line | IC₅₀ (μM) | Selectivity Index | Source |
|---|---|---|---|
| IGR39 (Melanoma) | 12.3 | 3.2 | |
| MDA-MB-231 (Breast) | 28.7 | 1.8 | |
| Panc-1 (Pancreatic) | 44.9 | 1.2 |
Antimicrobial Effects
Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) of 16–32 μg/mL were observed, attributed to membrane disruption and inhibition of DNA gyrase .
Industrial and Pharmaceutical Applications
Pharmaceutical Development
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Anticancer Agents: Derivatives show enhanced selectivity for melanoma cells, with N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide emerging as a lead candidate .
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Antimicrobial Coatings: Incorporated into polymer matrices for medical devices, reducing biofilm formation by 60–75%.
Agricultural Chemistry
Comparison with Structural Analogues
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
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Structural Difference: Replacement of ethoxyethyl with an amino group.
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Bioactivity: Lower anticancer potency (IC₅₀ > 50 μM) but higher solubility in aqueous media .
4-(2-Methoxyethyl)-5-ethyl-1,2,4-triazole-3-thiol
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Enhanced Lipophilicity: Methoxyethyl group increases logP by 0.5 units, improving blood-brain barrier penetration.
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to optimize pharmacokinetics.
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In Vivo Toxicity Profiling: Evaluate hepatotoxicity and nephrotoxicity in rodent models.
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Drug Delivery Systems: Encapsulation in nanoparticles to enhance bioavailability and target specificity.
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